molecular formula C18H16FN3O2S B2457065 N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-32-4

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Número de catálogo B2457065
Número CAS: 869345-32-4
Peso molecular: 357.4
Clave InChI: GHTYCETWEDODDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as FMI-41, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a member of the imidazole family of compounds and has shown promise in scientific research studies.

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

Researchers have investigated compounds with structural similarities to "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" in the development of radioligands for Positron Emission Tomography (PET) imaging. These studies aim to synthesize radioligands that can target specific receptors in the brain, providing valuable insights into various neurological conditions. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with fluorine-18, illustrates the application of related compounds in clinical PET studies to image histamine H3 receptors (Iwata et al., 2000).

Antiprotozoal and Anticonvulsant Activities

The synthesis and evaluation of compounds with imidazolyl and benzimidazole derivatives, including those structurally related to "this compound", have demonstrated significant antiprotozoal and anticonvulsant activities. These compounds have shown promising results against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some derivatives displaying better efficacy than standard treatments such as metronidazole (Pérez‐Villanueva et al., 2013). Additionally, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and tested for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Aktürk et al., 2002).

Glutaminase Inhibition for Cancer Treatment

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share functional groups with "this compound", has opened new avenues for cancer treatment. These studies focus on the synthesis of BPTES analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a promising target for cancer therapy. Structure-activity relationship (SAR) studies have identified analogs with similar potency and improved solubility compared to BPTES, demonstrating their potential to inhibit cancer cell growth (Shukla et al., 2012).

Imaging Agents for Neurodegenerative Disorders

Compounds structurally akin to "this compound" have been synthesized and evaluated as potential imaging agents for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. The synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, and their evaluation as PBR imaging agents using PET, exemplifies the relevance of such compounds in studying diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Propiedades

IUPAC Name

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTYCETWEDODDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.